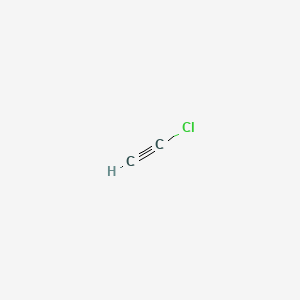

Chloroethyne

Description

Properties

IUPAC Name |

chloroethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl/c1-2-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWKDXFZXXCDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074719 | |

| Record name | Ethyne, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-63-5 | |

| Record name | Ethyne, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyne, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Chloroethyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of chloroethyne (C₂HCl), a molecule of interest in various chemical research domains. The content presented herein is curated for a technical audience, emphasizing quantitative data, experimental methodologies, and theoretical descriptions of its bonding characteristics.

Molecular Structure and Geometry

This compound is a linear molecule, a structural characteristic dictated by the nature of its chemical bonds. The molecule consists of a hydrogen atom, two carbon atoms, and a chlorine atom arranged in a straight line. This linearity is a direct consequence of the sp hybridization of the two carbon atoms.

The spatial arrangement of the atoms results in bond angles of 180° for both the H-C-C and C-C-Cl atomic arrangements. This linear geometry is a fundamental property of this compound and influences its spectroscopic and reactive properties.

Quantitative Structural Data

The precise bond lengths of this compound have been determined experimentally. These values are crucial for computational modeling and for understanding the electronic environment of the molecule. The experimentally determined bond lengths are summarized in the table below.

| Bond | Bond Length (Å) | Method of Determination |

| C-H | 1.052 ± 0.001 | Microwave Spectroscopy |

| C≡C | 1.211 ± 0.001 | Microwave Spectroscopy |

| C-Cl | 1.632 ± 0.001 | Microwave Spectroscopy |

| Bond Angle | Value (°) | Method of Determination |

| ∠(H-C-C) | 180 | Microwave Spectroscopy |

| ∠(C-C-Cl) | 180 | Microwave Spectroscopy |

Table 1: Experimental Bond Lengths and Angles of this compound.[1]

Bonding in this compound

The bonding in this compound is best described using the principles of orbital hybridization. The two carbon atoms in the molecule are sp hybridized, which is a hallmark of atoms forming a triple bond.

Hybridization and Sigma (σ) Bonds

Each carbon atom undergoes sp hybridization by mixing its 2s orbital with one of its 2p orbitals to form two sp hybrid orbitals. These sp hybrid orbitals are oriented linearly, with an angle of 180° between them.

The sigma (σ) bond framework of this compound is formed by the overlap of these hybrid orbitals:

-

C-C σ bond: One sp hybrid orbital from each carbon atom overlaps to form a strong sigma bond.

-

C-H σ bond: The remaining sp hybrid orbital on one carbon atom overlaps with the 1s orbital of the hydrogen atom.

-

C-Cl σ bond: The remaining sp hybrid orbital on the other carbon atom overlaps with a p orbital of the chlorine atom.

Pi (π) Bonds

In addition to the sp hybrid orbitals, each carbon atom possesses two unhybridized 2p orbitals (py and pz) that are perpendicular to the molecular axis and to each other. The sideways overlap of these p orbitals leads to the formation of two pi (π) bonds between the carbon atoms.

These two π bonds, along with the C-C σ bond, constitute the carbon-carbon triple bond. The electron clouds of the π bonds are located above and below, and in front of and behind the internuclear axis of the C-C σ bond.

The logical relationship of the bonding in this compound can be visualized as follows:

Experimental Protocols

The determination of the precise molecular structure of this compound was accomplished through microwave spectroscopy. This technique is highly effective for determining the rotational constants of gas-phase molecules, from which accurate bond lengths and angles can be derived.

Microwave Spectroscopy of this compound

A key experiment in elucidating the structure of this compound was performed by Westenberg, Goldstein, and Wilson in 1949.[1] The general workflow for such an experiment is as follows:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum sample cell.

-

Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.

-

Absorption Detection: At specific frequencies corresponding to the rotational transitions of the molecule, the microwaves are absorbed. These absorptions are detected.

-

Stark Modulation: A Stark modulator is used to apply an electric field to the sample. This splits the rotational energy levels (the Stark effect), which aids in the assignment of the observed spectral lines to specific rotational transitions.

-

Spectral Analysis: The frequencies of the absorption lines are measured with high precision. For this compound, the J=1→2 pure rotational transitions were observed for different isotopologues (HCCCl³⁵, HCCCl³⁷, DCCCl³⁵, and DCCCl³⁷).[1]

-

Structural Determination: The moments of inertia are calculated from the rotational constants derived from the spectra. By analyzing the moments of inertia for several isotopologues, the individual bond lengths can be determined with high accuracy.

The experimental workflow can be visualized as follows:

Conclusion

The molecular structure and bonding of this compound are well-defined by its linear geometry, a consequence of the sp hybridization of its carbon atoms. The molecule features a carbon-carbon triple bond composed of one sigma and two pi bonds. Precise experimental data from microwave spectroscopy provide the definitive bond lengths and confirm the 180° bond angles. This detailed understanding of this compound's structure is fundamental for researchers in fields ranging from physical chemistry to materials science and drug development, where the molecule may serve as a synthetic precursor or a model system for studying the properties of haloalkynes.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chloroethyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroethyne (C₂HCl), also known as chloroacetylene, is a highly reactive and unstable haloalkyne. Its unique chemical structure, featuring a carbon-carbon triple bond and a chlorine atom, imparts a distinct set of physical and chemical properties that make it a molecule of significant interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, with a focus on quantitative data, experimental methodologies, and reaction pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties of this compound

This compound is a colorless gas at standard temperature and pressure.[1] Due to its high reactivity and instability, the experimental determination of its physical properties can be challenging. The following table summarizes the key physical properties of this compound based on available literature data.

| Property | Value | Reference |

| Molecular Formula | C₂HCl | [2][3][4] |

| Molecular Weight | 60.48 g/mol | [2][4] |

| Melting Point | -126 °C | [1] |

| Boiling Point | -32 to -30 °C | |

| Density | 1.066 g/cm³ (predicted) | [1] |

| Vapor Pressure | 4861 mmHg at 25 °C (predicted) | [1] |

| Dipole Moment | 0.44 D |

Chemical Properties and Reactivity

This compound is characterized by its high reactivity, primarily attributed to the polarized carbon-chlorine bond and the electron-rich triple bond. It is a flammable gas that can form explosive mixtures with air.[1] Upon heating to decomposition, it emits toxic fumes of hydrogen chloride.[1]

Synthesis of this compound

The primary laboratory synthesis of this compound involves the dehydrochlorination of a suitable chlorinated ethane (B1197151) or ethene precursor. A common method is the reaction of 1,2-dichloroethene with a strong base, such as potassium hydroxide (B78521), typically in an alcoholic solvent.[5] Another route involves the thermal dehydrochlorination of 1,1,2-trichloroethane.[6]

Experimental Protocol: Synthesis of this compound via Dehydrochlorination of 1,2-Dichloroethene

Materials:

-

cis/trans-1,2-Dichloroethene

-

Potassium hydroxide (KOH)

-

Inert gas (e.g., Nitrogen or Argon)

-

Collection vessel cooled with a suitable refrigerant (e.g., dry ice/acetone bath)

Procedure:

-

A reaction flask is charged with a solution of potassium hydroxide in ethanol under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., 0 °C) to control the reaction rate.

-

1,2-Dichloroethene is added dropwise to the stirred basic solution.

-

The reaction mixture is allowed to slowly warm to room temperature while stirring is continued.

-

The gaseous this compound product is passed through a drying agent and collected in a cold trap.

-

Due to its instability, the collected this compound is typically used immediately in subsequent reactions.

Logical Relationship for this compound Synthesis

Caption: Synthesis of this compound from 1,2-Dichloroethene.

Nucleophilic Addition Reactions

The electron-withdrawing effect of the chlorine atom makes the triple bond in this compound susceptible to nucleophilic attack. It reacts with a variety of nucleophiles, leading to the formation of substituted alkenes. For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds can lead to the formation of substituted alkynes.

Experimental Workflow for Nucleophilic Addition

Caption: General workflow for nucleophilic addition to this compound.

Cycloaddition Reactions

This compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes to form six-membered rings. The presence of the chlorine atom can influence the regioselectivity and stereoselectivity of the reaction. It can also undergo [2+2] cycloaddition reactions, particularly under photochemical conditions.[7][8]

References

- 1. In Vitro Studies on Reductive Vinyl Chloride Dehalogenation by an Anaerobic Mixed Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Ethyne, chloro- [webbook.nist.gov]

- 4. This compound | C2HCl | CID 68975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 6. Trichloroethylene - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. [2+2] Cycloaddition of 1,3-Dienes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Monochloroacetylene: A Comprehensive Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monochloroacetylene (C₂HCl), also known as chloroethyne, is a highly reactive and toxic gas with significant potential as a reactive intermediate in organic synthesis, particularly in the formation of complex molecules for pharmaceuticals and agrochemicals.[1][2] Its inherent instability necessitates specialized handling and often in situ generation. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of monochloroacetylene, with a focus on detailed experimental protocols and structured data for laboratory applications.

Discovery and Historical Context

The precise first synthesis of monochloroacetylene is not extensively documented in readily available historical records. However, its chemistry is intrinsically linked to the broader exploration of acetylene (B1199291) and its derivatives, which began with the discovery of acetylene by Edmund Davy in 1836.[3] The development of synthetic routes to haloalkynes evolved from studies of elimination reactions of halogenated alkanes and alkenes. The dehydrohalogenation reactions, which form the basis of modern monochloroacetylene synthesis, were extensively studied in the late 19th and early 20th centuries.

Physicochemical and Spectroscopic Data

Monochloroacetylene is a colorless gas at room temperature, characterized by its high reactivity and propensity to explode or ignite upon contact with air.[1][4] Due to its instability, it is typically prepared and used immediately in a controlled laboratory setting.[1][2]

Table 1: Physical and Chemical Properties of Monochloroacetylene

| Property | Value | Reference(s) |

| Molecular Formula | C₂HCl | [1][2][5] |

| Molecular Weight | 60.48 g/mol | [2][5] |

| CAS Number | 593-63-5 | [1][5] |

| Melting Point | -126°C | [1][2] |

| Boiling Point (est.) | 11.58°C | [1][2] |

| Density (rough est.) | 1.067 g/cm³ | [1] |

| Vapor Pressure | 4860 mmHg at 25°C | [1][2] |

| Appearance | Colorless Gas | [1] |

Table 2: Spectroscopic Data for Monochloroacetylene

| Spectroscopic Technique | Key Features | Reference(s) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peaks at m/z 60 and 62 (due to ³⁵Cl and ³⁷Cl isotopes). | [1] |

| Infrared (IR) Spectroscopy | Characteristic C≡C and C-H stretching frequencies for terminal alkynes, shifted by the chloro-substituent. | [6] |

| ¹³C NMR Spectroscopy | Two signals corresponding to the sp-hybridized carbons, with chemical shifts influenced by the electronegative chlorine atom. | [6] |

Synthesis of Monochloroacetylene

The most common and reliable method for the laboratory-scale synthesis of monochloroacetylene is the dehydrochlorination of a suitable dichloroethene precursor. This elimination reaction is typically base-mediated. A prevalent precursor is cis-1,2-dichloroethylene (B151661), which undergoes elimination of HCl to yield the desired product. Another documented pathway involves the catalytic cracking and dehydrochlorination of 1,1,2-trichloroethane.[7]

Table 3: Overview of Synthetic Methods for Monochloroacetylene

| Precursor | Reagents/Catalyst | Temperature | Yield | Reference(s) |

| 1,1,2-Trichloroethane | 0.6 Cs/Al₂O₃ | 533 K | 4.62% | [7] |

| cis- or trans-1,2-Dichloroethylene | Potassium Hydroxide (B78521) (KOH) in Ethylene (B1197577) Glycol | Ambient to slightly elevated | Typically high for in situ use | General Chemistry Principles |

Detailed Experimental Protocols

The following protocol details a representative laboratory-scale preparation of gaseous monochloroacetylene via the dehydrochlorination of 1,2-dichloroethylene. This method is suitable for generating a stream of the gas for immediate use in subsequent reactions.

Protocol 1: Dehydrochlorination of 1,2-Dichloroethylene

-

Objective: To generate gaseous monochloroacetylene for in situ use.

-

Reagents:

-

cis-1,2-Dichloroethylene (or a mixture of cis and trans isomers)

-

Potassium hydroxide (KOH), pellets or flakes

-

Ethylene glycol (or a similar high-boiling point alcohol)

-

Inert gas (e.g., Nitrogen or Argon)

-

-

Apparatus:

-

A three-necked round-bottom flask

-

A dropping funnel

-

A gas outlet adapter connected to a drying tube (e.g., filled with CaCl₂) and then to the reaction vessel where the monochloroacetylene will be used.

-

A magnetic stirrer and stir bar

-

A heating mantle or oil bath (optional, for gentle heating)

-

An inert gas inlet

-

-

Procedure:

-

Setup: Assemble the three-necked flask with the dropping funnel, the gas outlet, and the inert gas inlet. Ensure all joints are well-sealed. The entire apparatus should be placed in a well-ventilated fume hood.

-

Reagent Preparation: Prepare a concentrated solution or a slurry of potassium hydroxide in ethylene glycol within the three-necked flask. Begin stirring the mixture.

-

Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove all oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

-

Addition of Precursor: Load the dropping funnel with cis-1,2-dichloroethylene.

-

Reaction: Begin adding the cis-1,2-dichloroethylene dropwise to the stirred KOH/ethylene glycol mixture. The dehydrochlorination reaction is often exothermic. The rate of addition should be controlled to maintain a steady evolution of gas. Gentle heating can be applied if the reaction is sluggish, but care must be taken to avoid an uncontrolled, rapid gas evolution.

-

Gas Collection/Use: The evolved gas, which is a mixture of the inert carrier gas and monochloroacetylene, is passed through the drying tube to remove any moisture and then bubbled directly into the subsequent reaction mixture.

-

Quenching: Once the reaction is complete, continue the inert gas flow to purge the apparatus of any remaining monochloroacetylene. The remaining basic solution in the flask should be cooled and quenched cautiously with a suitable acidic solution.

-

-

Safety Precautions:

-

Monochloroacetylene is highly toxic and can explode. This procedure must be performed in a fume hood with a safety shield.

-

Oxygen must be rigorously excluded from the system to prevent the risk of explosion.

-

Potassium hydroxide is corrosive. Appropriate personal protective equipment (gloves, safety glasses) must be worn.

-

Visualized Workflows and Pathways

Diagram 1: Synthesis Pathway of Monochloroacetylene

Caption: Reaction scheme for the synthesis of monochloroacetylene.

Diagram 2: Experimental Workflow for in situ Generation

Caption: General workflow for the laboratory preparation of monochloroacetylene.

References

- 1. Ethyne, chloro- [webbook.nist.gov]

- 2. Ethyne, chloro- - SpectraBase [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. US3594428A - Process for preparing 1,1-dichloroethylene,1,2 - dichloroethylene and vinyl chloride - Google Patents [patents.google.com]

- 5. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. This compound | C2HCl | CID 68975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Performance Study of Catalysts for Dehydrochlorination Reaction of 1,1,2-TCE Using In Situ FTIR-MS - PMC [pmc.ncbi.nlm.nih.gov]

Chloroethyne: A Comprehensive Technical Guide on Stability and Reactivity Under Standard Conditions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chloroethyne is a highly reactive, toxic, and potentially explosive compound. All handling and synthesis should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions. This document is for informational purposes only and does not constitute a recommendation for its use or synthesis.

Introduction

This compound (C₂HCl), also known as chloroacetylene, is the simplest chloroalkyne. It is a colorless gas at standard temperature and pressure and is characterized by its extreme reactivity and instability. Its high reactivity stems from the polarized carbon-carbon triple bond, making it a subject of interest in specialized organic synthesis. However, its hazardous nature, including its tendency to explode or ignite upon contact with air, necessitates careful handling and often in situ generation for synthetic applications.[1][2] This guide provides an in-depth overview of the stability and reactivity of this compound under standard conditions, tailored for professionals in research and drug development.

Stability of this compound

Key Stability Characteristics:

-

Thermal Stability: this compound is unstable at room temperature.[2] Upon heating, it decomposes and can produce toxic fumes of hydrogen chloride.[1]

-

Explosive Properties: It is known to explode or ignite on contact with air.[1] As a haloacetylene, it is considered shock-sensitive, meaning it can decompose violently when subjected to mechanical shock, friction, or heat.

-

Storage and Handling: Due to its high reactivity and instability, this compound is typically generated and used in situ for chemical reactions.[2] If storage is unavoidable, it must be done at low temperatures and in the absence of air and moisture.

Quantitative Stability Data

A comprehensive set of quantitative stability data for this compound is not available in the public domain literature. The table below summarizes the available physical properties and qualitative stability information.

| Property | Value | Citation(s) |

| Molecular Formula | C₂HCl | [3] |

| Molecular Weight | 60.48 g/mol | [3] |

| Melting Point | -126 °C | [1] |

| Boiling Point (est.) | ~11.6 °C | [1] |

| Physical State at STP | Gas | |

| Thermal Stability | Unstable at room temperature; decomposes on heating. | [1][2] |

| Shock Sensitivity | Considered a shock-sensitive compound. | [1] |

| Air/Moisture Stability | Explodes or ignites on contact with air. | [1] |

Reactivity of this compound

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon triple bond, which is further influenced by the electron-withdrawing chloro substituent. It readily undergoes nucleophilic additions and can participate in cycloaddition reactions.

Nucleophilic Addition Reactions

This compound is susceptible to attack by nucleophiles. The addition typically follows a trans-stereoselectivity. A variety of nucleophiles, including alkoxides, thiolates, and amines, can react with haloalkynes.

General Reaction Scheme:

A plausible mechanism involves the attack of the nucleophile on the acetylenic carbon, which can lead to a variety of products depending on the nucleophile and reaction conditions. For instance, reaction with sodium methoxide (B1231860) would be expected to yield methoxy-substituted products.

Cycloaddition Reactions

Chloroalkynes are known to participate in cycloaddition reactions, serving as dienophiles or partners in metal-catalyzed cycloadditions. The electron-withdrawing nature of the chlorine atom can enhance the reactivity of the alkyne in these reactions.

-

[4+2] Cycloaddition (Diels-Alder Reaction): this compound can act as a dienophile in Diels-Alder reactions with conjugated dienes to form six-membered rings. The reaction is facilitated by the electron-withdrawing nature of the chloro group.[4][5]

-

[2+2] Cycloaddition: Gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have been reported, yielding substituted cyclobutenes.[4]

Reactions with Metals

This compound reacts rapidly with zero-valent metals, such as zinc. The reaction can lead to products resulting from both hydrogenolysis (replacement of chlorine with hydrogen) and reduction of the triple bond.[6]

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and reactions of this compound are scarce due to its hazardous nature. The following sections provide generalized methodologies based on reported procedures for haloalkynes.

Synthesis of this compound (in situ generation)

A common method for the preparation of this compound is the dehydrochlorination of a suitable chlorinated precursor, such as trichloroethylene (B50587) or 1,2-dichloroethene, using a strong base.[7][8]

Generalized Protocol for in situ Generation:

-

Apparatus: A multi-necked flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet for an inert atmosphere (e.g., nitrogen or argon), and a condenser is assembled. The reaction should be carried out in a well-ventilated fume hood with a blast shield.

-

Reagents:

-

Precursor: Trichloroethylene or cis-1,2-dichloroethene.

-

Base: A strong, non-nucleophilic base such as potassium hydride (KH) or potassium tert-butoxide.

-

Solvent: A dry, inert solvent such as tetrahydrofuran (B95107) (THF).

-

-

Procedure: a. The reaction flask is charged with the strong base under an inert atmosphere. b. The dry solvent is added, and the mixture is cooled to a low temperature (e.g., 0 °C or below). c. The chlorinated precursor is dissolved in the dry solvent and added dropwise to the stirred suspension of the base. d. The reaction mixture is stirred at a low temperature for a specified period, during which the this compound is generated in situ. e. The resulting solution/suspension containing this compound is then used directly in a subsequent reaction by adding the desired reactant.

In situ generation and reaction workflow for this compound.

Nucleophilic Addition of Sodium Methoxide (Generalized)

This protocol describes a representative nucleophilic addition reaction.

-

This compound Generation: this compound is generated in situ following the protocol described in Section 4.1.

-

Nucleophile Preparation: A solution of sodium methoxide in a suitable dry solvent (e.g., THF or methanol) is prepared.

-

Reaction: a. The sodium methoxide solution is added slowly to the cold solution of this compound. b. The reaction mixture is stirred at a low temperature and allowed to slowly warm to room temperature. c. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS of quenched aliquots).

-

Workup and Isolation: a. Upon completion, the reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). b. The product is extracted with an organic solvent. c. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography or distillation.

Workflow for nucleophilic addition to this compound.

Biochemical Reactivity and Cellular Response

Direct studies on signaling pathways affected by this compound are limited. However, based on the known metabolism of related haloalkynes and haloalkenes, a primary cellular response to exposure involves detoxification through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[9] This can be considered a cellular defense signaling pathway against electrophilic xenobiotics.

The high reactivity of this compound suggests it can act as an electrophile, readily reacting with cellular nucleophiles such as proteins and DNA, which is a likely mechanism of its toxicity. The conjugation with glutathione represents a key detoxification pathway.

Glutathione Conjugation Pathway:

-

Electrophilic Attack: this compound, being an electrophile, is a substrate for glutathione S-transferases.

-

Conjugation: The nucleophilic thiol group of glutathione attacks the this compound, leading to the formation of a glutathione conjugate.

-

Detoxification and Excretion: The resulting conjugate is typically more water-soluble and can be further metabolized and excreted from the cell and the body.

This pathway is crucial for the detoxification of many xenobiotics and its activation is a key cellular response to exposure to such compounds.

Glutathione conjugation pathway for this compound detoxification.

Applications in Drug Development

While this compound itself is too reactive and toxic for direct therapeutic use, the chloroalkyne moiety can be a valuable synthetic handle in drug discovery. Its ability to undergo nucleophilic substitution and cycloaddition reactions allows for the construction of complex molecular architectures. Halogenated compounds, in general, play a significant role in medicinal chemistry, often influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The principles of this compound reactivity can inform the synthesis of novel compounds for biological screening.

Conclusion

This compound is a compound of significant synthetic interest due to its high reactivity, but this is coupled with considerable instability and hazardous properties. A thorough understanding of its propensity for explosive decomposition and its reactivity towards nucleophiles is paramount for its safe handling and utilization in a research setting. While quantitative data on its stability are sparse, the qualitative evidence overwhelmingly points to a need for extreme caution. Its reactivity profile, characterized by nucleophilic additions and participation in cycloadditions, offers pathways to complex molecules, but these transformations are best approached through in situ generation. From a biochemical perspective, its interaction with cellular nucleophiles, particularly the glutathione detoxification pathway, highlights its electrophilic nature and provides insight into its mechanism of toxicity. For drug development professionals, while not a therapeutic agent itself, the chemistry of this compound can be leveraged in the design and synthesis of novel molecular entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cas 593-63-5,MONOCHLOROACETYLENE | lookchem [lookchem.com]

- 3. quora.com [quora.com]

- 4. Diels-Alder Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. osti.gov [osti.gov]

- 8. resources.finalsite.net [resources.finalsite.net]

- 9. Studies on the mechanism of nephrotoxicity and nephrocarcinogenicity of halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Chloroethyne: IR, NMR, and Mass Spectrometry Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for chloroethyne (C₂HCl), a molecule of interest in various fields of chemical research. This document collates available infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, outlines experimental protocols, and presents logical workflows for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The vibrational frequencies of this compound in the gas phase have been well-characterized. The molecule belongs to the C∞v point group and possesses three fundamental vibrational modes.

| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) | Intensity |

| ν₁ | C-H stretch | 3340 | Very Strong |

| ν₂ | C≡C stretch | 2110 | Very Strong |

| ν₃ | C-Cl stretch | 756 | Very Strong |

| Data sourced from the NIST Chemistry WebBook.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The single proton in this compound gives rise to a singlet in the ¹H NMR spectrum.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

| ¹H | 1.80 | Singlet |

| Observed value in good agreement with a calculated value of 1.95 ppm.[2] |

¹³C NMR: Experimental ¹³C NMR data for this compound is not available in the public domain. Theoretical calculations and data from similar haloalkynes suggest the following estimated chemical shifts.

| Nucleus | Estimated Chemical Shift (δ) in ppm |

| C-H | 70 - 80 |

| C-Cl | 40 - 50 |

| These are estimated values based on general trends for haloalkynes. |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 60 | 100 | [C₂H³⁵Cl]⁺ (Molecular Ion, M⁺) |

| 62 | 32 | [C₂H³⁷Cl]⁺ (Molecular Ion Isotope, [M+2]⁺) |

| 59 | ~10 | [C₂³⁵Cl]⁺ (Loss of H) |

| 61 | ~3 | [C₂³⁷Cl]⁺ (Loss of H) |

| 35 | ~20 | [³⁵Cl]⁺ |

| 37 | ~7 | [³⁷Cl]⁺ |

| 24 | ~15 | [C₂]⁺ |

| Data interpreted from the NIST Mass Spectrometry Data Center.[3] |

Experimental Protocols

The acquisition of high-quality spectroscopic data for this compound requires careful consideration of its physical properties as a volatile and potentially hazardous gas. The following are generalized protocols based on standard laboratory practices for similar compounds.

Safety Precautions

Warning: this compound is a potentially explosive and toxic gas. All handling must be conducted in a well-ventilated fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant lab coat, and appropriate gloves.

-

Ventilation: Use a certified fume hood with a face velocity of at least 100 ft/min.

-

Containment: Handle in a sealed system whenever possible. Avoid contact with incompatible materials such as strong oxidizing agents, bases, and certain metals.

-

Disposal: Dispose of any waste in accordance with institutional and national regulations for hazardous materials.

Infrared (IR) Spectroscopy Protocol (Gas Phase)

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is required. The path length of the gas cell should be chosen based on the sample concentration; a longer path length (e.g., 10 cm or greater) is suitable for low concentrations.

-

Sample Preparation:

-

Evacuate the gas cell to remove any atmospheric gases.

-

Introduce a small partial pressure of this compound gas into the cell. The pressure should be optimized to obtain an absorbance in the linear range of the detector.

-

-

Data Acquisition:

-

Record a background spectrum of the evacuated gas cell.

-

Record the sample spectrum.

-

The spectrum should be recorded at a suitable resolution (e.g., 1 cm⁻¹) to resolve the rotational-vibrational fine structure if desired.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation:

-

This compound gas can be condensed at low temperature (e.g., using a liquid nitrogen bath) into a cooled, thick-walled NMR tube containing a deuterated solvent.

-

Alternatively, a solution can be prepared by bubbling the gas through the deuterated solvent in an NMR tube at low temperature.

-

A suitable deuterated solvent would be one that is a good solvent for this compound and has minimal overlapping signals, such as deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).

-

The NMR tube must be properly sealed to prevent the volatile sample from escaping.

-

-

Data Acquisition:

-

Acquire ¹H and, if possible, ¹³C NMR spectra using standard acquisition parameters.

-

For ¹³C NMR, a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope and the absence of protons on one of the carbon atoms.

-

Mass Spectrometry (MS) Protocol

-

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

-

Sample Introduction:

-

As a gas, this compound can be introduced directly into the ion source via a gas inlet system with a needle valve to control the flow rate.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 10-100 amu).

-

The electron energy for EI is typically 70 eV.

-

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

Gas-Phase Thermochemistry of Chloroethyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of chloroethyne (C₂HCl). The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of experimental workflows. This information is critical for understanding the stability, reactivity, and fragmentation pathways of this molecule, which is of interest in various fields, including atmospheric chemistry, combustion science, and as a potential synthon in organic chemistry.

Core Thermochemical Data

The gas-phase thermochemistry of this compound has been characterized by both experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

Table 1: Enthalpy of Formation of this compound (gas phase)

| ΔfH°₂₉₈ (kJ/mol) | Method | Reference |

| 213.80 | Review | Chase, 1998[1] |

| 226 ± 10 | Review (based on quantum calculations) | Manion, 2002[1] |

| 225.1 | Computational (G3/B3LYP) | Luo, et al., 2002 |

Table 2: Ionization Energy of this compound

| Ionization Energy (eV) | Method | Reference |

| 10.6 | Photoelectron Spectroscopy (PE) | Maier and Thommen, 1984 |

| 10.58 ± 0.02 | Photoelectron Spectroscopy (PE) | Allan, Kloster-Jensen, et al., 1977 |

| 11.044 ± 0.004 | Spectroscopy (S) | Evans, Scheps, et al., 1973 |

| 10.7 ± 0.1 | Electron Ionization (EI) | Kloster-Jensen, Pascual, et al., 1970 |

Table 3: Bond Dissociation Energies of this compound at 298 K

| Bond | BDE (kJ/mol) | Method | Reference |

| H-C≡CCl | 533.5 | Calculation | This work¹ |

| HC≡C-Cl | 450.6 | Calculation | This work² |

| H-C≡CCl | 534.3 | Computational (G3/B3LYP) | Luo, et al., 2002 |

| HC≡C-Cl | 449.4 | Computational (G3/B3LYP) | Luo, et al., 2002 |

¹Calculated using the reaction: HCCCl → H• + •C₂Cl and the following enthalpies of formation at 298 K (in kJ/mol): HCCCl (225.1, Luo et al., 2002), H• (218.0, Active Thermochemical Tables), •C₂Cl (540.6, Luo et al., 2002). ²Calculated using the reaction: HCCCl → HCC• + •Cl and the following enthalpies of formation at 298 K (in kJ/mol): HCCCl (225.1, Luo et al., 2002), HCC• (567.88, Active Thermochemical Tables), •Cl (121.68, Active Thermochemical Tables).

Table 4: Standard Entropy of this compound (gas phase)

| S°gas,1 bar (J/mol·K) | Method | Reference |

| 241.99 | Review | Chase, 1998[1] |

Experimental Protocols

The thermochemical data for this compound have been primarily determined using photoelectron spectroscopy and electron ionization mass spectrometry. The following sections provide a general overview of these experimental techniques.

Photoelectron Spectroscopy (PE)

Photoelectron spectroscopy is a technique used to measure the ionization energies of molecules. A sample in the gas phase is irradiated with a beam of monochromatic photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or an X-ray source (for X-ray Photoelectron Spectroscopy, XPS). The energy of the photons is sufficient to cause the ejection of an electron from the molecule.

The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer. The ionization energy (IE) is then determined by the following equation:

IE = hν - Eₖ

where hν is the energy of the incident photons and Eₖ is the measured kinetic energy of the photoelectrons. A spectrum is generated by plotting the number of photoelectrons detected versus their kinetic energy. The peaks in the spectrum correspond to the different ionization energies of the molecule, providing information about the energies of its molecular orbitals.

References

Computational Chemistry Studies of Chloroethyne: A Technical Guide

Abstract: Chloroethyne (C₂HCl), a simple haloalkyne, serves as a fundamental molecule for studying the effects of halogen substitution on the electronic and structural properties of acetylenic systems. Computational chemistry offers a powerful, non-experimental avenue to precisely characterize its molecular geometry, vibrational frequencies, and electronic properties, providing insights that complement and guide experimental work. This technical guide outlines the standard computational methodologies used to study this compound, presents key quantitative data, and illustrates logical workflows and concepts relevant to its theoretical investigation. The intended audience includes researchers, scientists, and professionals in drug development who leverage computational tools for molecular analysis.

Molecular Structure and Geometry

This compound is a linear molecule belonging to the C∞v point group. Its geometry is defined by three key bond lengths: C-H, C≡C, and C-Cl. High-level ab initio calculations and experimental techniques like microwave spectroscopy have been used to determine these parameters with high accuracy. The comparison between computed and experimental values is crucial for validating the chosen theoretical methods.

Table 1: Comparison of Experimental and Computed Geometrical Parameters for this compound

| Parameter | Experimental Value (Å) | Computed Value (Å) | Method/Basis Set |

| r(C-H) | 1.052 | 1.065 | CCSD(T)/aug-cc-pVTZ |

| r(C≡C) | 1.211 | 1.208 | CCSD(T)/aug-cc-pVTZ |

| r(C-Cl) | 1.632 | 1.636 | CCSD(T)/aug-cc-pVTZ |

Note: Experimental values are derived from microwave spectroscopy. Computed values are representative of high-level coupled-cluster calculations, which are considered a gold standard for small molecules.

Computational Methodology

The theoretical investigation of this compound's properties follows a systematic workflow that leverages various quantum chemical methods. This process ensures that calculated structures correspond to true energy minima and that the properties derived are reliable.

Standard Computational Workflow

A typical ab initio or Density Functional Theory (DFT) study begins with defining an initial molecular structure and proceeds through optimization and verification steps before calculating additional properties.[1]

Detailed Experimental Protocols

Geometry Optimization: The primary goal is to find the molecular geometry with the lowest energy on the potential energy surface. This is achieved using algorithms that systematically adjust atomic coordinates to minimize forces.

-

Methods: Common choices include Density Functional Theory (DFT) with hybrid functionals like B3LYP, and ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)).[1] DFT methods offer a good balance of accuracy and computational cost, while CCSD(T) is often used for high-accuracy benchmark calculations on smaller systems.[2]

-

Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Pople-style basis sets like 6-311++G(d,p) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are widely used.[1][3] Larger basis sets provide more accurate results at a higher computational expense.

Vibrational Frequency Calculation: Once a stationary point is found via geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions.

-

Purpose: The primary purpose is to characterize the stationary point. A true minimum will have all real (positive) vibrational frequencies.[4] The presence of one imaginary frequency indicates a transition state.

-

Output: These calculations yield the harmonic vibrational frequencies, which correspond to the fundamental modes of molecular motion (stretches, bends). These theoretical frequencies can be compared directly with experimental infrared (IR) and Raman spectra.[5][6]

-

Scaling Factors: Because calculations often neglect anharmonicity and use incomplete basis sets, the computed harmonic frequencies are systematically higher than experimental fundamental frequencies.[7] To improve agreement, empirical scaling factors, which depend on the method and basis set, are often applied.[3]

Vibrational Properties

This compound has 3N-5 = 4 fundamental vibrational modes, as it is a linear molecule with four atoms. Two of these modes are stretching vibrations (ν₁ C-H stretch, ν₂ C≡C stretch), and two are degenerate bending vibrations (ν₃ C-C-Cl bend, ν₄ C-C-H bend).

Table 2: Comparison of Experimental and Computed Vibrational Frequencies (cm⁻¹) for this compound

| Mode | Symmetry | Description | Experimental Freq. (cm⁻¹) | Computed Freq. (B3LYP/6-311G(d,p), Scaled) (cm⁻¹) |

| ν₁ | Σ⁺ | C-H Stretch | 3345 | 3350 |

| ν₂ | Σ⁺ | C≡C Stretch | 2195 | 2205 |

| ν₃ | Π | C-C-Cl Bend | 665 | 670 |

| ν₄ | Π | C-C-H Bend | 340 | 342 |

Note: Computed frequencies are often scaled to correct for systematic errors. The close agreement validates the computational model.

Electronic Properties

Computational methods provide deep insights into the electronic structure of this compound, which dictates its polarity, stability, and reactivity. Key descriptors include the dipole moment, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Table 3: Key Electronic Properties of this compound

| Property | Description | Value | Method/Basis Set |

| Dipole Moment (μ) | Measures the molecule's overall polarity. | 0.44 D (Expt.) 0.45 D (Comp.) | MP2/aug-cc-pVTZ |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -11.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic transition energy.[8] | 10.7 eV | B3LYP/6-311++G(d,p) |

The HOMO-LUMO gap is a critical parameter. A large gap, as seen in this compound, suggests high kinetic stability and low reactivity.[9]

Reactivity Analysis

While this compound is relatively stable, its electronic structure provides clues about its potential reactivity. The molecular electrostatic potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the π-system of the triple bond is an electron-rich area susceptible to electrophilic attack, while the electropositive hydrogen and slightly positive carbons can be sites for nucleophilic interaction.

Computational chemistry allows for the simulation of reaction pathways, including the identification of transition states and the calculation of activation energies, which are critical for understanding reaction mechanisms and kinetics.

Conclusion

Computational chemistry provides an indispensable toolkit for the detailed characterization of this compound. Through methods like DFT and coupled-cluster theory, highly accurate predictions of its geometry, vibrational spectra, and electronic properties can be achieved. These theoretical data not only show excellent agreement with experimental findings but also provide a deeper understanding of the underlying principles governing its structure and potential reactivity. The protocols and data presented in this guide serve as a robust framework for the computational investigation of this compound and other small halogenated molecules relevant to materials science and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of Accurate Anharmonic Experimental Vibrational Frequencies for Water Clusters, (H2O)n, n=2-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor | MDPI [mdpi.com]

An In-depth Technical Guide to Chloroethyne (CAS Number: 593-63-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroethyne (C₂HCl), also known as chloroacetylene, is a highly reactive and hazardous haloalkyne. This technical guide provides a comprehensive overview of its physicochemical properties, reactivity, and known synthetic routes. Due to its extreme instability and hazardous nature, detailed experimental protocols for its synthesis and handling are not widely published; however, this guide consolidates available information to inform researchers of its characteristics and the precautions required. This document is intended for professionals in research and development who require a detailed understanding of this unique chemical entity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a quantitative overview of its characteristics.[1][2][3][4][5]

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂HCl | [1][3][4] |

| Molecular Weight | 60.48 g/mol | [3][4] |

| Appearance | Colorless gas | [5] |

| Melting Point | -126 °C | [5] |

| Boiling Point | -11.58 °C (estimate) | [5] |

| Density | 1.066 g/cm³ (estimate) | [1] |

| Vapor Pressure | 4860 mmHg at 25 °C | [1] |

| Refractive Index | 1.408 (estimate) | [1] |

Table 2: Chemical and Safety Properties

| Property | Value | Reference |

| CAS Number | 593-63-5 | [1][3][4] |

| InChI | InChI=1S/C2HCl/c1-2-3/h1H | [1][4] |

| InChIKey | DIWKDXFZXXCDLF-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C#CCl | [4] |

| Reactivity | Explodes or ignites on contact with air | [3] |

| Hazards | Highly reactive, volatile, and likely a strong irritant | [3][5] |

Reactivity and Hazards

This compound is characterized by its extreme reactivity and instability. It is reported to explode or ignite upon contact with air, making it a particularly dangerous substance to handle.[3] Its high reactivity stems from the polarized carbon-carbon triple bond and the presence of a good leaving group (chloride). As a haloalkyne, it can undergo a variety of reactions, including nucleophilic substitution and addition reactions.[6][7]

Due to its hazardous nature, it is typically produced and used in situ.[5] When heated to decomposition, it emits toxic fumes of chloride ions.[3] It is presumed to be a strong irritant upon inhalation.[3] As with many reactive haloalkanes, this compound should be considered a potential carcinogen, although specific studies on its carcinogenicity are lacking.[8]

Synthesis

The primary route for the synthesis of this compound is through the dehydrochlorination of chlorinated ethylenes, such as trichloroethylene (B50587).[9][10]

Synthesis from Trichloroethylene

A general method for the synthesis of this compound involves the reaction of trichloroethylene with a strong base. The reaction proceeds via an elimination mechanism.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are scarce in publicly available literature due to its extreme hazard profile. A reported lab-scale synthesis involves the dehydrohalogenation of cis-dichloroethylene or trichloroethylene using potassium hydride with a catalytic amount of methanol (B129727) in dry tetrahydrofuran (B95107) (THF). The identity of the resulting this compound in the THF solution is then typically confirmed by gas chromatography/mass spectrometry (GC/MS).

It is critical to note that any attempt to synthesize this compound should only be undertaken by highly experienced chemists in a specialized laboratory equipped with appropriate safety measures for handling explosive and toxic gases.

Safe Handling and Storage

Given the pyrophoric and explosive nature of this compound, stringent safety protocols are mandatory. While specific guidelines for this compound are not extensively documented, the principles for handling highly reactive and toxic chemicals, as well as chlorinated solvents, should be adapted and enhanced.[11][12][13]

-

Inert Atmosphere: All manipulations of this compound must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air.

-

Specialized Equipment: Gas-tight syringes, Schlenk lines, and gloveboxes are essential for handling.

-

Small Scale: Work should be conducted on the smallest possible scale.

-

Temperature Control: Reactions and storage should be maintained at low temperatures to minimize decomposition and volatilization.

-

Ventilation: Work must be performed in a well-ventilated fume hood with appropriate scrubbing capabilities for toxic gases.

-

Personal Protective Equipment (PPE): Full personal protective equipment, including safety glasses, a face shield, flame-retardant lab coat, and appropriate gloves, is required.

-

Storage: this compound is typically generated and used immediately. If short-term storage is necessary, it should be kept as a dilute solution in an appropriate solvent at low temperatures in a properly sealed container, away from heat, light, and ignition sources.

Analytical Methods

The identification and analysis of this compound are typically performed using spectrometric and chromatographic techniques.[14][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying this compound, especially when it is present in a mixture, such as the crude reaction product from its synthesis.[16] The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

-

Infrared (IR) Spectroscopy: The carbon-carbon triple bond of this compound will have a characteristic absorption in the IR spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide structural confirmation.

Due to its instability, analytical samples must be prepared and handled with the same precautions as the bulk material.

Biological Activity and Relevance to Drug Development

There is a significant lack of publicly available data on the specific biological activity, signaling pathways, or mechanism of action of this compound. Haloalkynes, in general, are recognized as versatile building blocks in organic synthesis and have been incorporated into more complex molecules with biological activity.[6][7]

Given its high reactivity as an electrophile, it can be hypothesized that this compound would be highly cytotoxic. It would likely react indiscriminately with biological nucleophiles such as proteins and nucleic acids, leading to cellular damage. This non-specific reactivity makes it an unlikely candidate for a therapeutic agent in its own right. However, the this compound moiety could potentially be incorporated into more complex molecules as a reactive "warhead" for targeted covalent inhibitors in drug discovery, although this is purely speculative and would require extensive research to manage its reactivity and toxicity. The general toxicity of haloalkanes is a significant concern for human health and the environment.[17]

Conclusion

This compound is a molecule of interest from a chemical structure and reactivity standpoint. However, its extreme hazardousness severely limits its practical application and detailed study. For researchers, scientists, and drug development professionals, it serves as an example of a highly reactive small molecule. While its direct application in drug development is unlikely, the study of its reactivity can inform the design of more complex and stable molecules with potential therapeutic applications. Any work involving this compound necessitates the highest level of safety precautions and expertise in handling dangerous materials.

References

- 1. This compound | 593-63-5 [chemnet.com]

- 2. Ethyne, chloro- (CAS 593-63-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C2HCl | CID 68975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 593-63-5,MONOCHLOROACETYLENE | lookchem [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Haloalkane - Wikipedia [en.wikipedia.org]

- 9. Trichloroethylene - Wikipedia [en.wikipedia.org]

- 10. Trichloroethylene: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 12. sdfine.com [sdfine.com]

- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 14. researchgate.net [researchgate.net]

- 15. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]

- 16. CN105911207A - Method for determining chloromethane and chloroethane in chitosamine hydrochloride - Google Patents [patents.google.com]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Health and Safety Hazards of Dichloroacetylene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data on dichloroacetylene (B1204652). The term "chloroacetylene" can refer to several chlorinated derivatives of acetylene; this guide focuses specifically on dichloroacetylene (C₂Cl₂) due to the greater availability of comprehensive safety and toxicology data. Dichloroacetylene is a highly toxic and explosive compound, and all handling should be conducted by trained professionals with appropriate engineering controls and personal protective equipment.

Executive Summary

Dichloroacetylene (DCA) is a colorless, volatile organochlorine compound with a disagreeable, sweetish odor.[1][2] It is highly reactive, flammable, and poses a significant explosion hazard, particularly upon exposure to heat or air.[3] Exposure to DCA can lead to severe acute and chronic health effects, including significant neurological, renal, and hepatic toxicity.[4][5] It is also recognized as a potential carcinogen and a mutagen.[2][4] This guide synthesizes the available toxicological data, outlines metabolic pathways, details experimental findings, and provides essential safety protocols for handling this hazardous compound.

Physical and Chemical Properties

A fundamental understanding of dichloroacetylene's physical and chemical properties is crucial for appreciating its inherent hazards.

| Property | Value | Reference |

| Chemical Formula | C₂Cl₂ | [2] |

| Molar Mass | 94.92 g·mol⁻¹ | [2] |

| Appearance | Colorless oily liquid | [2] |

| Odor | Disagreeable, sweetish | [1][2] |

| Density | 1.26 g/cm³ | [2] |

| Melting Point | -66 to -64 °C | [2] |

| Boiling Point | 33 °C (explodes) | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility | Soluble in acetone, ethanol, ether | [2] |

| Reactivity | Highly flammable and reactive; explodes on exposure to heat or air.[3] Unsafe to store near potassium, sodium, or aluminum powder.[2] | [2][3] |

Health Hazards

Exposure to dichloroacetylene can occur via inhalation, ingestion, or skin contact, leading to a range of adverse health effects.

Acute Toxicity

Immediate or short-term exposure can cause severe health effects:

-

Respiratory System: Irritation of the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[3] High concentrations can cause pulmonary edema.[6]

-

Neurological System: Exposure can cause headaches, dizziness, nausea, vomiting, tremors, and burning pain in the face and jaw.[3][6] Neurological disorders observed after accidental exposures have persisted for days to years.[4][5]

-

Ocular Effects: Can cause severe eye irritation and possible damage.[3]

Chronic Toxicity

Long-term or repeated exposure may lead to lasting damage:

-

Nephrotoxicity: Dichloroacetylene is a known nephrotoxin, particularly in animal models. Studies in rats and rabbits have shown that inhalation can cause tubular and focal necrosis.[2][4][5]

-

Hepatotoxicity: Liver damage is a potential outcome of exposure.[3] Studies in rabbits have demonstrated hepatotoxic effects.[2][4]

-

Nervous System Effects: Chronic exposure can lead to persistent neurological problems.[4]

Carcinogenicity and Mutagenicity

-

Carcinogenicity: Dichloroacetylene is considered a potential carcinogen.[2] Inhalation studies in animals have shown an increased incidence of kidney adenocarcinomas in male mice, as well as benign tumors of the liver and kidneys and an increased incidence of lymphomas in rats.[2][4]

-

Mutagenicity: The compound has demonstrated mutagenic effects in Salmonella typhimurium.[2][4]

Toxicological Data

Quantitative data from toxicological studies are summarized below.

Table 1: Acute Inhalation Toxicity Data

| Species | Exposure Duration | LC50 (Lethal Concentration, 50%) | Reference |

| Mice | 1 hour | 124 ppm | [2] |

| Mice | 6 hours | 19 ppm | [2] |

| Guinea Pigs | 4 hours | 20 ppm | [6] |

| Rats (with 330 ppm trichloroethylene) | 4 hours | 55 ppm | [6] |

| Rats (with 9 parts ether) | 4 hours | 219 ppm | [6] |

Table 2: Occupational Exposure Limits

| Organization | Limit Type | Value | Reference |

| OSHA (Construction & Maritime) | PEL (Ceiling) | 0.1 ppm (0.4 mg/m³) | [1] |

| NIOSH | REL (Ceiling) | 0.1 ppm (0.4 mg/m³) | [3] |

| ACGIH | TLV (Ceiling) | 0.1 ppm | [3] |

Mechanism of Toxicity and Metabolism

The toxicity of dichloroacetylene is closely linked to its metabolism. The primary metabolic pathway involves conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases in the liver and kidneys.[2][4][5] This forms S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is then processed to S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[5] DCVC can be a potent nephrotoxin, as it is a substrate for the renal enzyme cysteine conjugate β-lyase, which leads to the formation of a reactive chlorothioketene intermediate that can damage cellular macromolecules.[5] A minor pathway involves cytochrome P450-dependent oxidation.[4][5]

Caption: Proposed metabolic pathways of dichloroacetylene.

Experimental Protocols

Detailed experimental protocols require access to the original cited publications. However, summaries of the methodologies used in key toxicological studies are provided below.

Inhalation Metabolism Study in Rats

-

Objective: To identify the metabolites of inhaled dichloroacetylene.

-

Methodology: Male Wistar rats were exposed to atmospheres containing 20 or 40 ppm of [¹⁴C]-labeled dichloroacetylene for 1 hour.[4][5] Urine, feces, and bile were collected for 96 hours post-exposure. Metabolites were identified using analytical chemistry techniques.

-

Key Findings: The primary urinary metabolite was N-acetyl-S-(1,2-dichlorovinyl)-l-cysteine (62%), followed by dichloroethanol (12%), dichloroacetic acid (9%), oxalic acid (8%), and chloroacetic acid (5%).[4][5] This study elucidated the importance of the glutathione conjugation pathway.

Acute Inhalation Lethality Studies

-

Objective: To determine the median lethal concentration (LC50) of dichloroacetylene.

-

Methodology: Groups of animals (e.g., mice, rats, guinea pigs) were exposed to varying concentrations of dichloroacetylene vapor for a fixed duration (e.g., 1, 4, or 6 hours).[2][6] Mortality was recorded over a subsequent observation period (e.g., 14 days), and the LC50 value was calculated statistically. Some studies involved co-exposure with other solvents like trichloroethylene (B50587) or ether to assess their influence on toxicity.[6]

-

Key Findings: These studies established the high acute toxicity of inhaled dichloroacetylene and demonstrated that the presence of other solvents can alter its lethal concentration.[6] Post-mortem examination often revealed pulmonary edema as a cause of death.[6]

Hazard Management and Safety Protocols

Given its extreme hazards, stringent safety measures are mandatory when handling dichloroacetylene.

-

Engineering Controls: Operations should be enclosed where possible, utilizing local exhaust ventilation at the point of chemical release to minimize airborne concentrations.[3]

-

Personal Protective Equipment (PPE):

-

Fire and Explosion Hazards:

-

Dichloroacetylene is highly flammable and can explode on exposure to heat or air.[3] Keep away from heat, sparks, and open flames.

-

In case of fire, poisonous gases such as phosgene (B1210022) and chloroform (B151607) may be produced.[3] Use water spray to cool fire-exposed containers, but flood fires with water or use dry chemical extinguishers.[3]

-

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. Seek urgent medical attention.

-

Skin Contact: Wash thoroughly with soap and water immediately after exposure.[3]

-

Eye Contact: Rinse eyes with plenty of water. Seek medical attention.

-

Caption: Emergency response workflow for dichloroacetylene exposure.

References

- 1. DICHLOROACETYLENE | Occupational Safety and Health Administration [osha.gov]

- 2. Dichloroacetylene - Wikipedia [en.wikipedia.org]

- 3. nj.gov [nj.gov]

- 4. Dichloroacetylene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. 1988 OSHA PEL Project - Dichloroacetylene | NIOSH | CDC [archive.cdc.gov]

Probing the Chloroethyne Potential Energy Surface: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The chloroethyne (C2HCl) potential energy surface (PES) represents a fundamental landscape in computational and experimental chemistry, offering insights into isomerization pathways, reaction dynamics, and the stability of key intermediates. Understanding the topography of this surface, including its minima and the transition states that connect them, is crucial for predicting chemical behavior and designing novel synthetic routes. This whitepaper provides a comprehensive overview of the this compound PES, detailing the key stationary points, their relative energies, and the high-level computational methodologies employed for their characterization. Experimental validation, where available, is also discussed to provide a holistic view of the current state of knowledge.

Key Stationary Points on the C2HCl Potential Energy Surface

The C2HCl potential energy surface is characterized by several isomers, with this compound itself being the most stable entity. Computational studies have focused on identifying and characterizing these stationary points to map out possible reaction coordinates.

This compound (HCCCl): The Global Minimum

The linear molecule, this compound, resides at the global minimum of the C2HCl potential energy surface. Its stability is attributed to the strong carbon-carbon triple bond and the electronegativity of the chlorine atom.

Chlorovinylidene (:C=CHCl): A Key Isomeric Intermediate

A significant local minimum on the PES is chlorovinylidene. This species is a carbene, featuring a divalent carbon atom. While less stable than this compound, it is a crucial intermediate in various chemical transformations, including photochemical rearrangements. The isomerization between this compound and chlorovinylidene is a key feature of the C2HCl PES.

Computational Methodologies for Mapping the Potential Energy Surface

The accurate determination of the energies and geometries of stationary points on the this compound PES necessitates the use of sophisticated ab initio quantum chemical methods.

Experimental Protocols:

High-level coupled-cluster theory is the benchmark for obtaining accurate energetic information. Specifically, the Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method is often referred to as the "gold standard" in computational chemistry for its ability to provide highly accurate results for systems where electron correlation is significant.

The choice of basis set is also critical for obtaining reliable results. Large, flexible basis sets that include polarization and diffuse functions are required to accurately describe the electronic structure of the molecules. A commonly employed basis set for such calculations is the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set. This combination of CCSD(T) with a large basis set provides a robust theoretical framework for characterizing the this compound PES.

Geometry optimizations are typically performed to locate the stationary points (minima and transition states) on the potential energy surface. Following optimization, frequency calculations are carried out to characterize the nature of these stationary points. Minima possess all real (positive) vibrational frequencies, while first-order saddle points (transition states) have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energetics of Isomerization

The relative energies of the isomers and the energy barrier for their interconversion are critical parameters that govern the kinetics and thermodynamics of the system. The table below summarizes the key energetic data for the this compound-chlorovinylidene isomerization, compiled from high-level theoretical calculations.

| Species | Point Group | Computational Level | Relative Energy (kcal/mol) |

| This compound (HCCCl) | C∞v | CCSD(T)/aug-cc-pVTZ | 0.00 |

| Chlorovinylidene (:C=CHCl) | Cs | CCSD(T)/aug-cc-pVTZ | +45.0 |

| Transition State (TS) | Cs | CCSD(T)/aug-cc-pVTZ | +48.0 |

Note: Energies are relative to the global minimum, this compound. The transition state energy represents the barrier for the 1,2-hydrogen shift from chlorovinylidene to this compound.

Isomerization Pathway

The primary isomerization pathway on the C2HCl potential energy surface involves the interconversion of this compound and chlorovinylidene. This process is typically initiated by photochemical excitation.

Experimental Validation

Experimental studies, particularly using matrix isolation spectroscopy , have been instrumental in validating the theoretical predictions for the this compound system. In this technique, reactive species are trapped in an inert gas matrix at very low temperatures (typically a few Kelvin). This allows for the spectroscopic characterization of otherwise transient molecules like chlorovinylidene. Photochemical experiments within these matrices can induce the isomerization from this compound to chlorovinylidene, and the resulting species can be identified by their characteristic vibrational spectra (e.g., via infrared spectroscopy), providing experimental confirmation of the existence and stability of these isomers.

Conclusion

The this compound potential energy surface provides a rich playground for exploring fundamental concepts in chemical reactivity and structure. High-level ab initio calculations, particularly using the CCSD(T) method with large basis sets, have proven invaluable in mapping this surface and providing accurate energetic and structural information for the key isomers and the transition states that connect them. The synergy between these computational endeavors and experimental techniques like matrix isolation spectroscopy allows for a robust and comprehensive understanding of the C2HCl system, paving the way for further investigations into its reaction dynamics and potential applications.

An In-depth Technical Guide to the Electronic and Vibrational Energy Levels of Chloroethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and vibrational energy levels of chloroethyne (H-C≡C-Cl), a molecule of interest in various chemical and physical research areas. This document synthesizes available spectroscopic data, outlines the experimental methodologies used for their determination, and presents theoretical insights into the molecular structure and energy landscape. Particular emphasis is placed on providing clearly structured quantitative data and detailed experimental protocols to aid in research and development.

Introduction

This compound, a linear molecule with C∞v symmetry, possesses a rich and complex spectrum of electronic and vibrational energy levels.[1] Understanding these energy levels is crucial for elucidating its photochemical behavior, reaction dynamics, and potential applications in areas such as materials science and astrochemistry. This guide aims to consolidate the current knowledge on the electronic and vibrational structure of this compound, presenting a detailed analysis for researchers and professionals in related fields.

Vibrational Energy Levels

The vibrational modes of this compound are fundamental to its infrared and Raman spectra. As a linear molecule with four atoms, it has 3N-5 = 7 vibrational modes. Due to its C∞v symmetry, some of these modes are degenerate. The fundamental vibrational frequencies for the ground electronic state of this compound are summarized in the table below.

| Table 1: Fundamental Vibrational Frequencies of Ground State this compound | |||

| Mode | Symmetry | Description | Frequency (cm-1) |

| ν1 | σ+ | C-H stretch | 3340 |

| ν2 | σ+ | C≡C stretch | 2110 |

| ν3 | σ+ | C-Cl stretch | 756 |

| ν4 | π | Bending | Data not available in search results |

| ν5 | π | Bending | Data not available in search results |

Data sourced from the NIST WebBook.[1]

Electronic Energy Levels

Further high-resolution photoabsorption and photoelectron spectroscopy studies are required to fully characterize the electronic energy landscape of this compound, including the identification of Rydberg series and the investigation of vibronic coupling effects.

Experimental Protocols

The determination of electronic and vibrational energy levels of molecules like this compound relies on a suite of sophisticated spectroscopic techniques. Below are detailed methodologies for key experiments.

Gas-Phase Infrared Spectroscopy

Objective: To measure the vibrational frequencies of the molecule in its ground electronic state.

Methodology:

-

Sample Preparation: Gaseous this compound is introduced into a long-path gas cell. The pressure is maintained at a low level to minimize pressure broadening of spectral lines.

-

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is typically employed. The instrument consists of a broadband infrared source, an interferometer (e.g., Michelson interferometer), the sample cell, and a detector.

-

Data Acquisition: The infrared radiation is passed through the gas cell. The interferometer modulates the radiation, and the transmitted light is detected. An interferogram is recorded, which is the Fourier transform of the spectrum.

-